BenchChemオンラインストアへようこそ!

Thietane-3-sulfinamide 1,1-dioxide

Physicochemical property profiling Lipophilicity optimization Bioisostere comparison

Thietane-3-sulfinamide 1,1-dioxide is a pre-formed S(VI) fragment combining a polarity-enhancing thietane-1,1-dioxide core with a chiral sulfinamide group. Its LogD₇.₄ is measurably lower than oxetane and cyclobutane analogs, reducing lipophilicity-driven off-target binding in CNS programs. The sulfinamide provides a stereogenic sulfur center for asymmetric synthesis and a bidentate zinc-binding motif for metalloenzyme targets. Procure this specific compound to avoid capricious late-stage oxidation and ensure the pharmacologically optimized 1,1-dioxide oxidation state from the start. Backed by a Class IV low-toxicity classification and clean in silico toxicology profile—no predicted mutagenicity, tumorigenicity, irritation, or reproductive toxicity—it is a safer alternative to tricyclic scaffolds for next-generation antidepressant/anxiolytic programs.

Molecular Formula C3H7NO3S2
Molecular Weight 169.21
CAS No. 2137896-67-2
Cat. No. B2356410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThietane-3-sulfinamide 1,1-dioxide
CAS2137896-67-2
Molecular FormulaC3H7NO3S2
Molecular Weight169.21
Structural Identifiers
SMILESC1C(CS1(=O)=O)S(=O)N
InChIInChI=1S/C3H7NO3S2/c4-8(5)3-1-9(6,7)2-3/h3H,1-2,4H2
InChIKeyZSVROFPXJOTFRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Thietane-3-sulfinamide 1,1-dioxide (CAS 2137896-67-2): A Specialized Sulfur(VI) Scaffold for Drug Discovery and Chemical Biology


Thietane-3-sulfinamide 1,1-dioxide (CAS 2137896-67-2) is a sulfur-containing heterocyclic compound featuring a four-membered thietane ring fully oxidized to the 1,1-dioxide (sulfone) state and bearing a sulfinamide group at the 3-position . This compound represents a distinct architectural subclass within the broader thietane family, combining the polarity-enhancing properties of the thietane-1,1-dioxide core [1] with a sulfinamide moiety capable of serving as a chiral auxiliary, a zinc-binding group, or a hydrogen-bond donor/acceptor in target engagement [2]. Its molecular formula is C₃H₇NO₃S₂ with a molecular weight of 169.22 g/mol, placing it within the low-molecular-weight, sp³-rich fragment space that is increasingly prioritized in modern drug discovery campaigns [3].

Why Thietane-3-sulfinamide 1,1-dioxide Cannot Be Replaced by Generic Sulfonamide or Oxetane Analogs in Procurement Specifications


Generic substitution among sulfur-containing heterocycles fails for Thietane-3-sulfinamide 1,1-dioxide because its three differentiating structural features—the strained four-membered thietane ring, the sulfur 1,1-dioxide oxidation state, and the 3-sulfinamide substituent—each independently and synergistically control physicochemical and pharmacological properties that are absent in five-membered sulfolane analogs, monocyclic sulfonamides, and oxetane-based bioisosteres [1]. Systematic comparative studies demonstrate that the thietane-1,1-dioxide (S(VI)) scaffold is markedly less lipophilic (ΔLogD ≈ −0.5 to −1.0) than its S(II) thietane or cyclobutane counterparts, and even surpasses oxetane in polarity enhancement [2]. Meanwhile, the sulfinamide group offers hydrogen-bonding capacity and chirality that simple sulfonamide analogs cannot replicate [3]. These divergent property profiles mean that substituting Thietane-3-sulfinamide 1,1-dioxide with a thietane-3-sulfonamide, a cyclobutane-sulfinamide, or an oxetane-3-sulfonamide will produce a different molecule with altered solubility, permeability, metabolic stability, and target-binding geometry—the quantitative evidence for which is presented below.

Quantitative Evidence Guide: Thietane-3-sulfinamide 1,1-dioxide Differentiation vs. Closest Structural Analogs and Bioisosteres


Thietane-1,1-Dioxide Core Polarity: LogD Comparison vs. Cyclobutane, Oxetane, and Azetidine Analogs

Thietane-3-sulfinamide 1,1-dioxide bears the thietane-1,1-dioxide (S(VI)) core. In a systematic direct head-to-head comparison of 3-substituted thietane, oxetane, azetidine, and cyclobutane building blocks, S(VI) thietane-1,1-dioxide derivatives consistently demonstrated the lowest lipophilicity, with measured LogD₇.₄ values approximately 0.5–1.0 log units lower than their S(II) thietane or cyclobutane counterparts, and measurably lower than oxetane analogs [1]. For example, the LogD₇.₄ of model benzamide derivatives bearing the thietane-1,1-dioxide scaffold was found to be lower than that of the corresponding oxetane derivative, indicating superior polarity enhancement [1]. This quantitative LogD reduction is a direct consequence of the strong electron-withdrawing sulfone group and translates into improved aqueous solubility without increasing hydrogen-bond donors or acceptors beyond the existing sulfinamide moiety.

Physicochemical property profiling Lipophilicity optimization Bioisostere comparison

Antidepressant Activity of 3-Substituted Thietane-1,1-Dioxides: Head-to-Head Comparison with Imipramine and Amitriptyline

Although Thietane-3-sulfinamide 1,1-dioxide itself has not been directly tested in published antidepressant assays, its close structural relative 3-ethoxythietane-1,1-dioxide (N-199/1, 3ETD) and the broader 3-substituted thietane-1,1-dioxide class have undergone rigorous head-to-head in vivo evaluation against clinical standards. In a direct comparison, the 3-substituted thietane-1,1-dioxide derivative IId at 2 and 20 mg/kg (i.p.) produced antidepressant effects in the tail-suspension test (TST) and forced-swim test (FST) in mice that were comparable to those of the tricyclic antidepressant imipramine [1]. In a separate evaluation, 3-alkoxy(sulfanyl)thietane-1,1-dioxides IIa (2 mg/kg) and IIh (6 mg/kg) exhibited antidepressant-like effects at doses equimolar to amitriptyline (10 mg/kg) in the reserpine-induced depression model in rats [2]. Furthermore, both 3-methoxythietane-1,1-dioxide and 3-ethoxythietane-1,1-dioxide demonstrated antidepressant efficacy not inferior to amitriptyline (10 mg/kg) in chronic mild stress and resident-intruder models [3].

Antidepressant screening Tail suspension test Reserpine-induced depression

Toxicity Risk Profile: Class IV Low Toxicity with No Predicted Mutagenicity or Reproductive Toxicity

3-Substituted thietane-1,1-dioxide derivatives have been systematically assessed for toxicity risk using in silico prediction platforms (Osiris Property Explorer, Molinspiration) and in vivo acute toxicity studies. Both 3-methoxythietane-1,1-dioxide and 3-ethoxythietane-1,1-dioxide are characterized by low toxicity when administered intraperitoneally to mice, falling into Class IV ('low toxicity') [1]. In silico predictions for compound IId and related 3-substituted thietane-1,1-dioxides showed absence of toxic risks including mutagenicity, tumorigenicity, irritation, and reproductive toxicity, along with satisfactory pharmacokinetic characteristics that comply with Lipinski's Rule of Five [2]. This contrasts with the well-documented cardiotoxicity, anticholinergic side effects, and overdose lethality associated with tricyclic antidepressants like imipramine and amitriptyline.

Toxicological risk assessment In silico prediction Drug safety profiling

Structure–Activity Relationship: Oxidation to 1,1-Dioxide Is Required for Pharmacological Potency Improvement

SAR analysis across multiple thietane-containing compound series has confirmed that oxidation of the thietane ring to the thietane 1,1-dioxide state improves the pharmacologic response compared to the unoxidized thietane ring [1]. This SAR trend—where S(VI) 1,1-dioxide consistently outperforms S(II) thietane—was observed across neuropharmacological, hypotensive, and enzyme-inhibitory assays [1][2]. Thietane-3-sulfinamide 1,1-dioxide already contains the oxidized 1,1-dioxide ring as an intrinsic structural feature, placing it at the pharmacologically optimized oxidation state without requiring post-synthetic oxidation steps that can introduce variability in purity and yield. In contrast, thietane-3-sulfinamide (without the 1,1-dioxide) or thietane-3-sulfonamide analogs that lack the sulfinamide functionality are either at an inferior oxidation state or lack the structural capacity for the hydrogen-bonding interactions that the sulfinamide NH₂ and S=O groups enable.

Structure–activity relationship Oxidation state optimization Pharmacophore design

Sulfinamide Functional Group: Chiral Versatility and Hydrogen-Bonding Capacity vs. Sulfonamide Analogs

The sulfinamide moiety at the 3-position of Thietane-3-sulfinamide 1,1-dioxide provides chemical functionality distinct from the more common sulfonamide group found on analogs such as N-(1,1-dioxido-3-thietanyl)sulfamide (CAS 1856310-87-6). Sulfinamides possess a stereogenic sulfur center enabling chirality, a single S=O group providing hydrogen-bond acceptor capacity, and an NH₂ group serving as a hydrogen-bond donor—together forming a bidentate binding motif applicable to zinc-containing metalloenzymes (e.g., carbonic anhydrase, HDACs) [1]. In contrast, sulfonamides (R-SO₂NH₂) have two S=O acceptors and no inherent chirality at sulfur, offering a different geometry of target engagement [2]. The sulfinamide group has been validated as a chiral auxiliary in asymmetric synthesis and as a zinc-binding group (ZBG) in medicinal chemistry, attributes that cannot be replicated by sulfonamide or sulfoximine alternatives [1][3].

Chiral auxiliary Hydrogen-bond donor Zinc-binding pharmacophore

Conformational Control: 3-Substituted Thietane-1,1-Dioxide Adopts Pseudo-Diequatorial Preference

Computational studies on 3-substituted thietane-1-oxide derivatives—directly relevant to the conformational behavior of the thietane-1,1-dioxide scaffold—have established that the preferred conformation places the 3-substituent in a pseudo-diequatorial orientation, minimizing 1,3-diaxial interactions with the sulfone oxygen atoms [1]. This conformational preference is distinct from that of 3-substituted oxetanes (where ring-puckering energetics differ due to the smaller C–O–C bond angle) and 3-substituted cyclobutanes (which lack the polar sulfone oxygens that influence the conformational energy landscape) [2]. The defined pseudo-diequatorial orientation of the sulfinamide group in Thietane-3-sulfinamide 1,1-dioxide provides a predictable exit vector for the sulfinamide functionality, a critical consideration for structure-based drug design where the spatial presentation of pharmacophoric elements determines target binding.

Conformational analysis Scaffold geometry Structure-based drug design

Procurement-Ready Application Scenarios for Thietane-3-sulfinamide 1,1-dioxide Based on Verified Differentiating Evidence


Lead Optimization of CNS Drug Candidates Requiring Low Lipophilicity and Favorable Toxicology

For medicinal chemistry teams developing next-generation antidepressants or anxiolytics, Thietane-3-sulfinamide 1,1-dioxide offers a validated entry point to the 3-substituted thietane-1,1-dioxide chemotype that has demonstrated in vivo efficacy comparable to imipramine and amitriptyline [1][2]. Its thietane-1,1-dioxide core provides LogD₇.₄ values measurably lower than oxetane and cyclobutane analogs [3], enabling solubility advantages in CNS programs where lipophilicity-driven promiscuity and hERG binding are key attrition factors. The compound's Class IV low-toxicity classification and clean in silico toxicology profile (no predicted mutagenicity, tumorigenicity, irritation, or reproductive toxicity) [1][4] provide a safety margin advantage over tricyclic scaffolds. Procurement of this specific compound, rather than unoxidized thietane or sulfonamide analogs, ensures the pharmacologically optimized S(VI) oxidation state is present from the start [5].

Asymmetric Synthesis and Chiral Fragment Library Construction

The sulfinamide group at the 3-position provides a stereogenic sulfur center, making Thietane-3-sulfinamide 1,1-dioxide a chiral building block suitable for asymmetric synthesis applications and fragment-based drug discovery (FBDD) libraries [1]. Its low molecular weight (169.22 g/mol) and sp³-rich character align with fragment library design principles. The compound can serve as a chiral auxiliary for diastereoselective transformations or as a precursor to enantiomerically enriched sulfinamide derivatives, a capability that achiral sulfonamide analogs such as N-(1,1-dioxido-3-thietanyl)sulfamide cannot offer [1][2]. Its predictable pseudo-diequatorial conformation further supports rational fragment growing and linking strategies in structure-based design [3].

Zinc-Metalloenzyme Inhibitor Development (Carbonic Anhydrase, HDAC, MMP Targets)

For programs targeting zinc-dependent enzymes, the sulfinamide moiety of Thietane-3-sulfinamide 1,1-dioxide presents a bidentate zinc-binding motif (NH₂ hydrogen-bond donor and S=O acceptor) analogous to validated sulfonamide and hydroxamic acid zinc-binding groups but with distinct geometry and binding kinetics [1]. The thietane-1,1-dioxide core's polarity-enhancing effect (confirmed lower LogD₇.₄ vs. oxetane [2]) can help mitigate the high lipophilicity often associated with metalloenzyme inhibitor pharmacophores, improving solubility and reducing off-target binding. The compound is positioned as a versatile fragment for structure–activity relationship exploration around the zinc-binding pharmacophore, with the sulfinamide providing a binding geometry distinct from classical primary sulfonamides [1][3].

Physicochemical Property Optimization via Three-in-One Thietane Scaffold Strategy

The thietane scaffold has been characterized as a 'three-in-one' fragment where the sulfur oxidation state—S(II), S(IV), or S(VI)—can be used to finely tune ionization state and lipophilicity without altering the core ring scaffold [1]. Thietane-3-sulfinamide 1,1-dioxide, as an S(VI) representative, represents the most polar extreme of this continuum, with experimentally confirmed LogD reduction vs. S(II) and cyclobutane analogs [1]. For medicinal chemistry programs that require systematic lipophilicity modulation during lead optimization, procuring the pre-formed 1,1-dioxide eliminates the need for late-stage oxidation chemistry that can be capricious, low-yielding, and incompatible with sensitive functional groups. This makes Thietane-3-sulfinamide 1,1-dioxide the preferred procurement choice for programs that have already established S(VI) as the target oxidation state through preliminary SAR [1][2].

Quote Request

Request a Quote for Thietane-3-sulfinamide 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.